

Preclinical Rationale & Clinical Translation of Sapanisertib in ALL

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sapanisertib

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The following table summarizes the journey of **sapanisertib** from preclinical investigation to clinical trial results in ALL.

Aspect	Preclinical Findings (Supporting Rationale)	Clinical Trial Outcome (Phase II in R/R ALL)
Molecular Target	Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [1] [2] [3].	Target engagement was poor; limited impact on phosphorylation of mTOR pathway substrates (4EBP1, S6, AKT) was observed [4] [5].
Proposed Mechanism in ALL	Selective inhibition of cell proliferation and induction of apoptosis in leukemic stem cells (LSCs) without affecting healthy hematopoietic stem cells (HSCs) [2].	Not directly assessed in the clinical trial.
Efficacy / Activity	Preclinical activity was reported against ALL models [4].	Best response was stable disease in 2 of 16 patients (12.5%) . Only 3 patients (19%) proceeded to a second treatment cycle [4] [5].

Aspect	Preclinical Findings (Supporting Rationale)	Clinical Trial Outcome (Phase II in R/R ALL)
Conclusion	Promising preclinical profile justifying clinical translation [2].	Limited efficacy as a single agent in heavily pre-treated R/R ALL patients [4].

Detailed Clinical Trial Protocol & Findings

The Phase II trial (NCT02484430) followed a specific design and reported detailed safety and pharmacological data [4] [5].

- **Trial Design:** It was a single-arm, multi-center study conducted through the Experimental Therapeutics Clinical Trials Network (ETCTN) [4] [5].
- **Patient Population:** 16 patients with relapsed and/or refractory ALL were enrolled. The median number of prior lines of therapy was 3, indicating a heavily pre-treated population [4].
- **Dosing Regimen:** **Sapanisertib** was administered at **3 mg orally once daily** for 21 days, followed by 7 days off, in a 28-day cycle. The formulation used was a milled capsule [4] [5].
- **Primary Pharmacological Results:**
 - **Pharmacokinetics (PK):** Analysis demonstrated that drug exposure in ALL patients was similar to that previously observed in patients with solid tumors [4] [5].
 - **Pharmacodynamics (PD):** Immunoblotting of serially collected patient samples showed that the treatment had only a **limited impact on reducing the phosphorylation** of key mTOR pathway markers like 4EBP1, S6, and AKT. This suggests insufficient target inhibition at the administered dose and schedule [4] [5].

Key Experimental Methodologies from Research

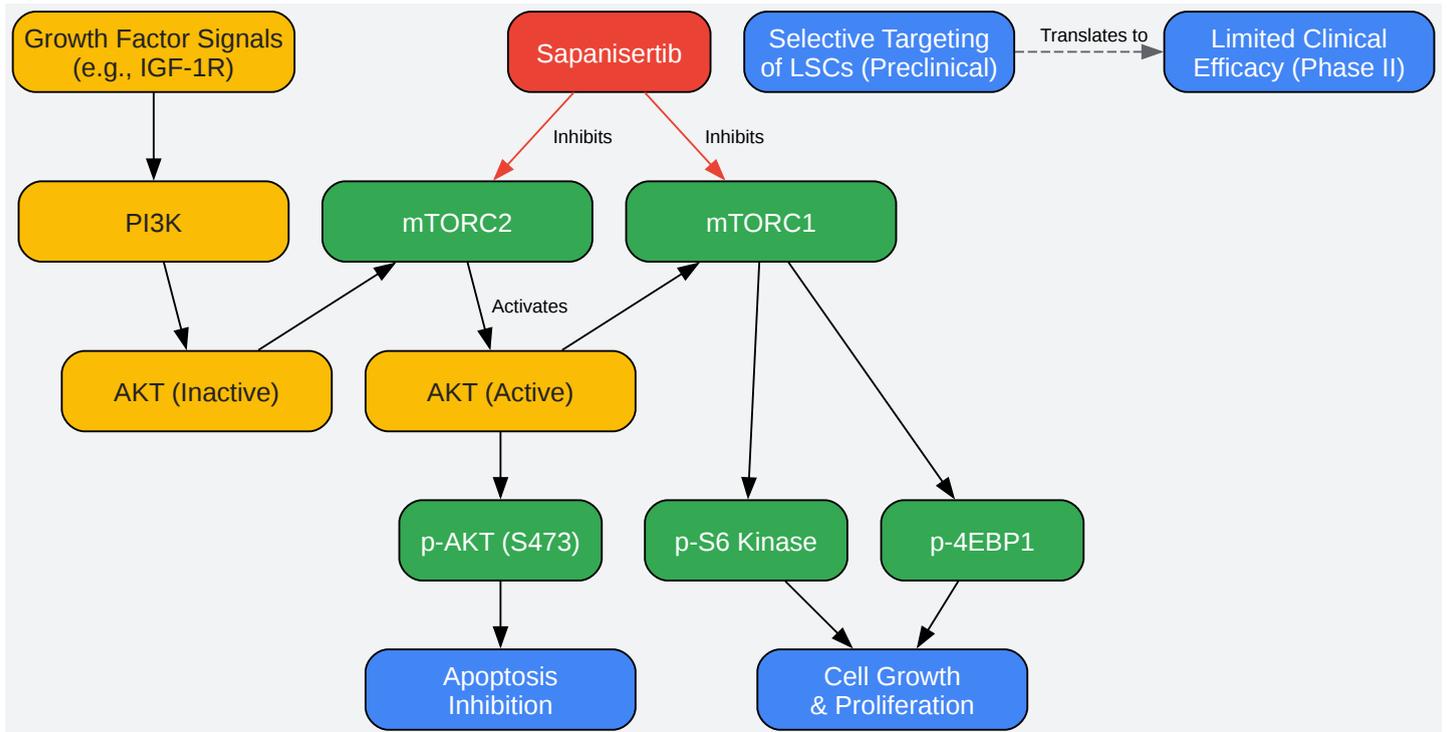
The following details core experimental methods used in both preclinical and clinical studies of **sapanisertib**, which are crucial for researchers to understand.

- **mTOR Pathway Biomarker Analysis (Immunoblotting)**
 - **Purpose:** To assess the pharmacodynamic effects of **sapanisertib** and confirm target engagement in both preclinical models and clinical trial patients [4] [5].

- **Methodology:** Protein lysates are extracted from cell lines or patient samples (e.g., peripheral blood mononuclear cells). These lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against:
 - **Phosphorylated forms** of mTOR pathway substrates: **p-4EBP1**, **p-S6**, and **p-AKT (Ser473)**.
 - Corresponding **total proteins** to ensure equal loading.
 - **Data Interpretation:** Effective mTOR inhibition is indicated by a decrease in the signal from phosphorylated proteins, while total protein levels remain constant. The lack of significant change in phosphorylation in clinical samples pointed to inadequate pathway suppression [4] [5].
- **Cell Viability and Apoptosis Assays**
 - **Purpose:** To evaluate the cytotoxic effects and mechanism of cell death induced by **sapanisertib** in leukemic cell lines and primary cells [2].
 - **Methodology:**
 - **Cell Viability:** Measured using assays like MTT or CellTiter-Glo, which determine metabolic activity or ATP content as a proxy for the number of living cells.
 - **Apoptosis:** Quantified using flow cytometry after staining with **Annexin V and propidium iodide (PI)**. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
 - **Preclinical Finding:** **Sapanisertib** was shown to selectively inhibit proliferation and induce apoptosis in acute myeloid leukemia (AML) LSCs without affecting normal HSCs, a key finding that supported its investigation in ALL [2].

mTOR Signaling Pathway and Sapanisertib's Mechanism

The diagram below illustrates the molecular targets of **sapanisertib** within the mTOR signaling network and the logic of its transition from preclinical studies to clinical evaluation.



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Sapanisertib inhibits both *mTORC1* and *mTORC2*, unlike first-generation rapalogs. Preclinical promise of targeting LSCs did not translate to clinical efficacy in a Phase II ALL trial, potentially due to insufficient target inhibition.

Research Implications and Future Directions

The disconnect between promising preclinical data and limited clinical efficacy highlights several critical considerations for future drug development:

- **Dosing and Scheduling:** The **3 mg daily dose** may have been insufficient to achieve the sustained mTOR pathway inhibition required for efficacy in ALL. Future studies could explore alternative dosing

schedules (e.g., intermittent or weekly dosing) tested in solid tumors to improve the therapeutic window [1] [6].

- **Combination Therapies:** The future of **sapanisertib** in leukemia may lie in rational combinations. Research in solid tumors shows that combining **sapanisertib** with **metformin** is feasible and shows early activity, particularly in tumors with specific genetic alterations like **PTEN mutations** [6]. A similar approach could be tested in ALL.
- **Biomarker-Driven Selection:** The Phase II trial in ALL did not select patients based on specific mTOR pathway alterations. Future trials could be more successful by focusing on ALL subpopulations with genomic evidence of mTOR pathway activation (e.g., PTEN loss, PI3K or AKT mutations) [7].

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